molecular formula C17H31N3O3S B6093412 7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide

Número de catálogo: B6093412
Peso molecular: 357.5 g/mol
Clave InChI: BMZKOHRCXWISBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer.

Mecanismo De Acción

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 exerts its effects by activating soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and apoptosis. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to its downstream effects.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to induce vasodilation by relaxing smooth muscle cells, leading to a decrease in blood pressure. It also inhibits platelet aggregation by reducing the release of thromboxane A2, a potent vasoconstrictor and platelet aggregator. In neurological disorders, this compound 41-2272 has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also improves cognitive function by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. In cancer, this compound 41-2272 has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and water solubility. It also has a long half-life, making it suitable for in vivo studies. However, this compound 41-2272 has some limitations, including its potential toxicity at high doses and its limited bioavailability in certain tissues.

Direcciones Futuras

For 7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 research include its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer. Further studies are needed to fully evaluate the safety and efficacy of this compound 41-2272 in humans.

Métodos De Síntesis

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 can be synthesized by reacting N,N-dimethyl-1,4-diaminobutane with cyclohexylmethyl chloride followed by the addition of sulfuryl chloride and sodium hydroxide. The resulting product is then purified by column chromatography to obtain this compound 41-2272 in its pure form.

Aplicaciones Científicas De Investigación

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound 41-2272 has been shown to induce vasodilation and inhibit platelet aggregation, making it a potential candidate for the treatment of hypertension and thrombosis. In neurological disorders, this compound 41-2272 has been shown to improve cognitive function and reduce neuroinflammation, suggesting its potential use in the treatment of Alzheimer's disease and multiple sclerosis. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Propiedades

IUPAC Name

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3S/c1-18(2)24(22,23)20-12-10-17(14-20)9-6-11-19(16(17)21)13-15-7-4-3-5-8-15/h15H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZKOHRCXWISBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.